Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate
Description
Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate is a synthetic organic compound characterized by a terephthalate backbone functionalized with a pyrrolidine-derived thiourea moiety. The compound’s thiocarbamoyl group may confer unique reactivity or bioactivity, though detailed studies on its properties are lacking in the referenced material.
Properties
IUPAC Name |
dimethyl 2-(pyrrolidine-1-carbothioylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-20-13(18)10-5-6-11(14(19)21-2)12(9-10)16-15(22)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONYZPMJCWOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333574 | |
| Record name | dimethyl 2-(pyrrolidine-1-carbothioylamino)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
717833-33-5 | |
| Record name | dimethyl 2-(pyrrolidine-1-carbothioylamino)benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate (DMPT) is a compound with a complex structure, exhibiting potential biological activities that warrant detailed examination. This article focuses on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMPT is characterized by the molecular formula and has a unique arrangement that contributes to its biological activity. The compound features a terephthalate backbone, which is known for its stability and versatility in various chemical reactions.
The biological activity of DMPT can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DMPT has been shown to inhibit specific enzymes that are crucial for cellular metabolism. This inhibition can lead to altered metabolic pathways in target cells.
- Interaction with Receptors : The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that DMPT exhibits antioxidant activity, which may protect cells from oxidative stress.
Biological Activity Data
Case Study 1: Cancer Cell Lines
A study investigated the effects of DMPT on various cancer cell lines. The results indicated that DMPT significantly reduced cell viability in a dose-dependent manner. The mechanism was primarily attributed to the induction of apoptosis as evidenced by increased caspase activity.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of DMPT against oxidative stress. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative agents, suggesting its potential as a neuroprotective agent.
Research Findings
Recent research highlights the multifaceted biological activities of DMPT:
- Anticancer Activity : DMPT has shown promising results in inhibiting the proliferation of various cancer types, including breast and lung cancer.
- Neuroprotective Effects : The compound's ability to mitigate oxidative stress positions it as a potential therapeutic candidate for neurodegenerative diseases.
- Enzyme Modulation : DMPT's role in modulating key metabolic enzymes suggests its utility in metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence broadly addresses environmental concerns associated with pharmaceuticals and personal care products (PPCPs), emphasizing their persistence, bioactivity, and continuous environmental introduction . Below is a framework for evaluating such compounds, informed by general principles from the evidence:
Key Comparison Criteria:
Structural Analogues :
- Thiourea derivatives : Compounds like N-phenyl-N′-(thiazol-2-yl)thiourea share the thiocarbamoyl group, which influences solubility and metal-binding properties.
- Terephthalate esters : Esters such as dimethyl terephthalate are common polymer precursors but lack bioactive substituents.
Environmental Persistence :
- PPCPs with ester linkages (e.g., phthalate esters) are often hydrolytically labile but may persist due to continuous environmental discharge .
- Thiourea groups can enhance resistance to microbial degradation, increasing persistence.
Bioactivity: Thiourea derivatives are known for antimicrobial or enzyme-inhibitory properties, which may pose ecological risks at low concentrations .
Table 1: Hypothetical Comparison of Structurally Related Compounds
| Compound Name | Functional Groups | Persistence | Bioactivity | Environmental Concerns |
|---|---|---|---|---|
| Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate | Terephthalate ester, thiourea | Moderate* | Likely bioactive* | Potential bioaccumulation* |
| Dimethyl terephthalate | Terephthalate ester | Low | None | Low toxicity |
| N-Phenylthiourea | Thiourea | High | Antimicrobial | Chronic aquatic toxicity |
| Phthalate esters (e.g., DEHP) | Ester | Variable | Endocrine disruption | Ubiquitous contamination |
*Inferred based on structural analogs and PPCP behavior described in .
Research Findings and Environmental Implications
The evidence highlights that PPCPs, even at trace concentrations, may exert subtle, cumulative ecological effects due to continuous introduction into waterways . For this compound, the following considerations apply:
- Persistence : Its ester group may undergo hydrolysis, but the thiourea moiety could slow degradation, leading to pseudo-persistence if regularly discharged.
- Regulatory Gaps : As with many PPCPs, environmental monitoring and risk assessment for such niche compounds remain underprioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
